molecular formula C6H2ClIN2 B12923898 3-Chloro-4-iodopicolinonitrile

3-Chloro-4-iodopicolinonitrile

Cat. No.: B12923898
M. Wt: 264.45 g/mol
InChI Key: DSUYCFYYEJQDDE-UHFFFAOYSA-N
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Description

3-Chloro-4-iodopicolinonitrile is an organic compound with the molecular formula C6H2ClIN2. It is a derivative of picolinonitrile, where the hydrogen atoms at positions 3 and 4 of the pyridine ring are substituted by chlorine and iodine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodopicolinonitrile typically involves halogenation reactions. One common method is the sequential halogenation of picolinonitrile. Initially, picolinonitrile undergoes chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position. Subsequently, the chlorinated intermediate is subjected to iodination using iodine (I2) or an iodine-containing reagent like N-iodosuccinimide (NIS) to introduce the iodine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodopicolinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodopicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-iodopicolinonitrile is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated picolinonitrile derivatives. The iodine atom, being larger and more polarizable, can enhance certain types of interactions and reactivity, making this compound particularly valuable in specific synthetic and research applications .

Properties

Molecular Formula

C6H2ClIN2

Molecular Weight

264.45 g/mol

IUPAC Name

3-chloro-4-iodopyridine-2-carbonitrile

InChI

InChI=1S/C6H2ClIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H

InChI Key

DSUYCFYYEJQDDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)Cl)C#N

Origin of Product

United States

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